2-(3,3,3-Trifluoropropylsulfanyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,3,3-trifluoropropylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)4-6-13-7-3-1-2-5-12-7/h1-3,5H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNUFHZALZUDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Fluorinated Organic Molecules in Advanced Chemical Research
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. youtube.comnumberanalytics.com Fluorine is the most electronegative element, and its presence in a molecule can lead to profound changes in electronics, lipophilicity, and metabolic stability. numberanalytics.com
One of the key impacts of fluorination is the enhanced stability of the C-F bond, which is the strongest single bond to carbon. numberanalytics.com This high bond energy contributes to the thermal and chemical stability of fluorinated compounds. youtube.com In the context of medicinal chemistry, this increased stability can lead to improved metabolic resistance, prolonging the half-life of a drug in the body. numberanalytics.comresearchgate.net
Furthermore, the substitution of hydrogen with fluorine can influence the acidity or basicity of nearby functional groups and alter the conformation of a molecule. These modifications can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. youtube.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com
The unique properties of fluorinated compounds have also made them invaluable in materials science. acs.org Fluoropolymers, for instance, exhibit high thermal stability and chemical resistance, making them suitable for a wide range of applications, from non-stick coatings to components in fuel cells. numberanalytics.comacs.org
Role of Sulfur Containing Heterocycles in Synthetic Strategy
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in organic chemistry. ijarst.in Those containing sulfur are particularly noteworthy for their diverse applications and unique chemical reactivity. ijarst.intandfonline.com Sulfur-containing heterocycles are prevalent in numerous natural products, pharmaceuticals, and agrochemicals, contributing significantly to their biological activities. ijarst.inresearchgate.netnih.gov
The presence of a sulfur atom in a heterocyclic ring can influence the molecule's electronic properties, aromaticity, and reactivity. ijarst.in This makes them versatile building blocks in organic synthesis. researchgate.net Synthetic strategies to create these molecules are varied and include classical methods involving the reaction of precursors with sulfur-containing reagents, as well as modern transition-metal-catalyzed reactions that offer improved efficiency and selectivity. ijarst.in
In drug discovery, sulfur-containing heterocycles are core components of many FDA-approved drugs. researchgate.netnih.gov They are found in a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. researchgate.netnih.govsci-hub.se The ability of the sulfur atom to engage in various non-covalent interactions can enhance the binding of a drug molecule to its biological target. researchgate.net
Overview of Pyridine Thioether Scaffolds in Chemical Synthesis
Direct Synthesis of 2-Pyridyl Thioethers
The direct formation of the carbon-sulfur bond between the pyridine ring and the trifluoropropyl group is a primary strategy for synthesizing the target compound. This can be achieved through several reaction types, including hydrothiolation and nucleophilic aromatic substitution.
Hydrothiolation Reactions Involving α-(Trifluoromethyl)styrenes and Pyridine-2(1H)-thione Derivatives
A practical and efficient method for the synthesis of (β-trifluoromethyl-β-aryl)ethyl 2-pyridyl thioethers involves the hydrothiolation of α-(trifluoromethyl)styrenes with pyridine-2(1H)-thione. researchgate.netresearchgate.net This reaction proceeds in a regioselective anti-Markovnikov manner, facilitated by an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The process is characterized by its smooth progression and moderate to good yields for a variety of trifluoromethyl-containing 2-pyridyl thioethers. researchgate.netresearchgate.net This atom-economical approach offers a straightforward route to vicinal trifluoromethyl thioethers under mild conditions. researchgate.net
A similar strategy catalyzed by 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has also been reported for the hydrothiolation of α-(trifluoromethyl)styrenes with various thiols, yielding β-CF3-thioethers. researchgate.net The compatibility of this method with a broad range of substrates and functional groups, along with its scalability, highlights its utility in synthetic chemistry. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines with Thiolates
Nucleophilic aromatic substitution (SNAr) represents a classic and complementary approach to forming 2-pyridyl thioethers. chemrxiv.org This method involves the reaction of an electrophilic pyridine, typically a 2-halopyridine, with a sulfur nucleophile like 3,3,3-trifluoropropane-1-thiolate. chemrxiv.orglookchem.com While effective, these reactions often necessitate elevated temperatures, strong bases, and highly polar solvents, which can limit their applicability. chemrxiv.org The reactivity of 2-halopyridines in SNAr reactions with certain nucleophiles can follow the order F > Cl > Br > I, suggesting that the second step of the addition-elimination mechanism is rate-determining. lookchem.com
Recent advancements have focused on developing milder SNAr conditions. For instance, the use of 2-halopyridinium ketene (B1206846) hemiaminals has been shown to react with thiols and thiolates at room temperature, offering a synergistic effect between the enhanced electrophilicity of the pyridinium (B92312) salt and the strong nucleophilicity of the sulfur species. chemrxiv.org This modern approach circumvents the need for harsh conditions and provides a more general route to 2-thiopyridines. chemrxiv.org The synthesis of various aryl thioethers through SNAr reactions of aryl halides has been demonstrated to proceed under mild conditions, even at temperatures as low as 0 to 25 °C, with the aid of additives like 18-crown-6-ether. researchgate.net
Functional Group Interconversions Leading to the Trifluoropropyl Thioether Moiety
An alternative to direct C-S bond formation is the modification of existing thioethers or the introduction of the trifluoromethyl group at a later stage of the synthesis.
Oxidative Desulfurization-Difluorination Protocols for Alkyl Aryl Thioethers
A notable pathway to introduce gem-difluoroalkanes, which are structurally related to the target moiety, is through the oxidative desulfurization-difluorination of alkyl aryl thioethers. thieme-connect.comnih.govacs.org This protocol utilizes a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride (B91410) source like pyridine-nonakis(hydrogen fluoride) (Py·9HF). thieme-connect.comnih.govacs.org The reaction is thought to proceed via a fluoro-Pummerer-type rearrangement followed by an oxidative desulfurization-fluorination step. nih.govacs.org This method provides an efficient route to ω-substituted 1,1-difluoroalkanes from their corresponding thioether precursors. thieme-connect.comnih.gov The reaction has also shown promise for applications in 18F-radiolabeling for positron emission tomography (PET). nih.govacs.org
| Oxidizing Agent | Fluoride Source | Substrate | Product |
| 1,3-dibromo-5,5-dimethylhydantoin (DBH) | pyridine·9HF (Py·9HF) | Alkyl Aryl Thioethers | ω-substituted 1,1-difluoroalkanes |
| N-bromosuccinimide (NBS) | Olah's reagent (Py·9HF) | Alkyl Aryl Thioethers | Fluorinated products |
Incorporation of Trifluoromethyl and Trifluoropropyl Groups via Fluorinating Reagents
The direct introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a key strategy for accessing fluorinated pyridine derivatives. Various methods exist for this transformation, including chlorine/fluorine exchange from trichloromethylpyridines and cyclocondensation reactions using trifluoromethyl-containing building blocks. nih.gov For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can undergo vapor-phase fluorination to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). nih.gov A multicomponent Kröhnke reaction has also been developed for the synthesis of 2-trifluoromethyl pyridines from chalcones. researchgate.net
Light-promoted methods for the trifluoromethylation of pyridones and other N-heteroarenes have been developed, offering a direct and mild approach that avoids the need for a photocatalyst or oxidant. acs.org Additionally, the synthesis of aryl trifluoromethyl thioethers can be achieved through various trifluoromethylthiolation methods, which can be categorized as direct or indirect. magtech.com.cn
Synthesis of Key Pyridine Precursors and Intermediates
The availability of appropriately substituted pyridine precursors is fundamental to the successful synthesis of the target compound.
Pyridine-2(1H)-thione Derivatives: These compounds are crucial starting materials for hydrothiolation reactions. They can be synthesized through various methods, such as the reaction of 3-aryl-2-cyano-prop-2-enethioamide derivatives with N-(4-fluorophenyl)-3-oxobutanamide in the presence of piperidine. nih.gov Another approach involves the reaction of chalcones with 2-cyanothioacetamide. tandfonline.com These thiones can then be S-alkylated to form various pyridyl thioethers. nih.govtandfonline.com
Strategies for Regioselective Fluorination of Pyridine Rings
The introduction of fluorine into a pyridine ring can dramatically alter the compound's physicochemical properties. Achieving regioselectivity—the placement of fluorine at a specific position—is a significant challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards typical electrophilic substitution.
Modern methods for regioselective fluorination include:
Direct C-H Fluorination: This approach involves the direct replacement of a hydrogen atom with fluorine. One common method uses electrophilic fluorinating agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). For instance, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been demonstrated using Selectfluor in an aqueous medium, yielding monofluorinated products in moderate to good yields. merckmillipore.com
Nucleophilic Aromatic Substitution (SNAr): In this strategy, a leaving group, typically a halogen like chlorine, on the pyridine ring is displaced by a fluoride source. This is particularly effective for polyhalogenated pyridines. For example, pentafluoropyridine (B1199360) reacts with nucleophiles preferentially at the 4-position (para to the nitrogen), followed by the 2-position (ortho). nih.gov The synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine (B1282707) from 2,3-dichloro-5-(trifluoromethyl)pyridine using potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent highlights the utility of this method, although it is noted that substitution at the 3-position (beta) is significantly more difficult than at the 2- or 4-positions. researchgate.net
Metal-Catalyzed C-H Functionalization: Transition metal catalysts can enable the formation of fluorinated pyridines under milder conditions. A Rhodium(III)-catalyzed approach has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. researchgate.net This method demonstrates high regioselectivity, even with terminal alkynes, to provide single isomers. researchgate.net
From Pyridine N-Oxides: Pyridine N-oxides can be activated to facilitate nucleophilic attack. A facile, metal-free route to 2-fluoropyridines involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which then serve as effective precursors for fluorination. nih.gov
The choice of fluorination strategy depends on the desired substitution pattern and the other functional groups present on the pyridine ring.
General Methods for Pyridine Scaffold Construction Relevant to Substituted Systems
The construction of the pyridine ring itself is a foundational aspect of synthesizing complex derivatives. Numerous classical and modern methods exist, allowing for the assembly of highly substituted and functionalized pyridine systems.
Condensation Reactions: These are among the most traditional methods. The Hantzsch pyridine synthesis , for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the pyridine. youtube.com The Kröhnke pyridine synthesis is another versatile multi-component reaction that can be adapted for various substituted pyridines, including those with trifluoromethyl groups. rsc.org
Cycloaddition Reactions: The [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like cobalt, has emerged as a powerful and atom-economical method for creating multi-substituted pyridines. nih.govrsc.org Inverse electron-demand Diels-Alder reactions of azadienes with alkenes or alkynes also provide a pathway to the pyridine core. nih.gov
Metal-Catalyzed Annulation and Cyclization: Various metal-catalyzed reactions provide efficient routes to substituted pyridines. Copper-catalyzed aerobic reactions of acetophenones with 1,3-diaminopropane (B46017) can yield 2-arylpyridines. nih.gov Similarly, Rhodium(III)-catalyzed C-H functionalization of α,β-unsaturated oximes with alkynes leads directly to multi-substituted pyridines. nih.govresearchgate.net
One-Pot Multicomponent Syntheses: Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot reactions where multiple components react in a single vessel to form complex products. A one-pot synthesis of 2-amino-3,4,6-triarylpyridines from 2-phenylacetonitrile, benzonitrile, and phenylacetylene (B144264) has been developed, showcasing a transition-metal-free approach. youtube.com
These methods provide a robust toolbox for creating pyridine scaffolds that can be further elaborated, for instance, by introducing the 3,3,3-trifluoropropylsulfanyl side chain.
Catalytic Approaches and Reaction Condition Optimization in Synthesis
Catalysis is central to modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. The synthesis of substituted pyridines and their precursors benefits significantly from catalytic methods, and the optimization of reaction conditions is crucial for maximizing yield and purity.
For the likely synthesis of 2-(3,3,3-Trifluoropropylsulfanyl)pyridine via S-alkylation of pyridine-2-thiol (B7724439), the key variables to optimize would include the base, solvent, and temperature.
| Parameter | Options | Rationale and Optimization Considerations |
| Base | K₂CO₃, NaH, NaOEt, Et₃N | A base is required to deprotonate the pyridine-2-thiol (or its thione tautomer) to form the nucleophilic thiolate. A moderately strong, non-nucleophilic base like potassium carbonate is often sufficient. Stronger bases like sodium hydride may be used for less reactive electrophiles but require anhydrous conditions. |
| Solvent | DMF, Acetonitrile, Acetone, THF | A polar aprotic solvent is typically preferred for SN2 reactions as it can dissolve the reactants and stabilize the transition state without solvating the nucleophile excessively. The choice of solvent can significantly impact reaction rates and yields. |
| Temperature | Room Temperature to Reflux | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition. Many S-alkylation reactions proceed efficiently at room temperature or with gentle heating. |
| Leaving Group | Br, I, OTs (tosylate) | The alkylating agent for the 3,3,3-trifluoropropyl group would possess a good leaving group. Iodides are typically more reactive than bromides, which are more reactive than chlorides. Tosylates are also excellent leaving groups and are readily prepared from the corresponding alcohol. amhsr.orgsigmaaldrich.com |
In the broader context of pyridine synthesis, catalytic systems are extensively optimized. For instance, in a one-pot synthesis of functionalized pyridines, various Lewis acid catalysts can be screened, with optimization studies revealing that a specific catalyst loading (e.g., 5 mol%) at an optimal temperature (e.g., 70 °C) provides the best results. rsc.org Similarly, in the multicomponent synthesis of 2-aminopyridines, screening of bases (e.g., LiOtBu, NaOtBu, KOtBu, KN(SiMe₃)₂) and solvents (e.g., 1,4-dioxane (B91453), THF, DME) is critical to achieving high yields. youtube.com The optimal conditions were found to be KN(SiMe₃)₂ in 1,4-dioxane at 40 °C. youtube.com
The following table summarizes catalyst and condition optimization for a representative pyridine synthesis.
| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cu(OTf)₂ | Ethanol | - | 80 | 22 |
| 2 | Rh(III) complex | Ethyl Acetate | NaOAc | 100 | 85 |
| 3 | None (Base promoted) | 1,4-Dioxane | KOtBu | 40 | 15 |
| 4 | None (Base promoted) | 1,4-Dioxane | KN(SiMe₃)₂ | 40 | 93 |
| 5 | None (Base promoted) | THF | KN(SiMe₃)₂ | 40 | 66 |
This table is illustrative, based on data for different pyridine synthesis reactions to show the range of variables typically optimized. nih.govresearchgate.netyoutube.com
Electronic Effects of Trifluoromethyl and Thioether Substituents on Pyridine Reactivity
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the carbon atoms of the ring. imperial.ac.uk This effect is further modulated by the substituents at the C-2 position.
The 3,3,3-trifluoropropyl group exerts a powerful, long-range electron-withdrawing inductive effect (-I) stemming from the three highly electronegative fluorine atoms of the trifluoromethyl (CF₃) moiety. mdpi.comnih.gov The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov This effect significantly reduces the electron density of the entire substituent chain and, consequently, of the pyridine ring itself.
The combination of the inherently electron-poor pyridine nucleus and the strong inductive pull of the trifluoropropyl group renders the aromatic ring of this compound highly electron-deficient. This electronic characteristic is the primary determinant of its reactivity patterns.
Table 1: Summary of Electronic Effects of Substituents
| Substituent/Group | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Pyridine Ring |
| Pyridine Nitrogen | Strong Electron-Withdrawing | - | Deactivating |
| Thioether (-S-) | Moderately Electron-Withdrawing | Electron-Donating | Context-dependent, generally deactivating |
| Trifluoromethyl (-CF₃) | Very Strong Electron-Withdrawing | None | Strongly Deactivating |
**3.2. Pyridine Ring Reactivity Patterns
Electrophilic aromatic substitution (SEAr) on pyridine is significantly slower than on benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom. wikipedia.orguomustansiriyah.edu.iq The reaction, when it does occur, typically requires harsh conditions and proceeds primarily at the C-3 (meta) position. aklectures.comyoutube.com This regioselectivity is because the cationic intermediates (sigma complexes) formed by attack at C-2 or C-4 place a destabilizing positive charge adjacent to the already electron-deficient nitrogen atom. quora.com
In this compound, the pyridine ring is exceptionally deactivated towards electrophiles. This deactivation stems from three factors:
The inherent electron-withdrawing nature of the pyridine nitrogen.
The electron-withdrawing inductive effect of the 2-thioether substituent.
The potent, long-range inductive effect of the trifluoromethyl group. nih.gov
Consequently, subjecting this compound to standard SEAr conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) would be extremely challenging and would likely require forcing conditions, with substitution, if any, predicted to occur at the C-3 or C-5 positions.
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 (ortho) and C-4 (para) positions. stackexchange.comyoutube.com This reactivity is a cornerstone for the synthesis of 2-thiopyridines, often proceeding via the reaction of a 2-halopyridine with a thiol or thiolate nucleophile. chemrxiv.orgchemrxiv.org
The mechanism involves the attack of a nucleophile on the C-2 or C-4 position, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. stackexchange.com For attacks at the C-2 and C-4 positions, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. This is not possible for an attack at the C-3 position. stackexchange.com
While the 2-(3,3,3-Trifluoropropylsulfanyl) group is not a typical leaving group for an SNAr reaction, its synthesis would likely involve this very pathway, for example, by reacting a 2-chloropyridine (B119429) with 3,3,3-trifluoropropane-1-thiolate. The presence of additional electron-withdrawing groups on the pyridine ring would further accelerate such a substitution reaction.
The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic sextet and is available for reaction with electrophiles. imperial.ac.uk This allows pyridine and its derivatives to act as bases and nucleophiles, undergoing reactions such as protonation, quaternization (alkylation), and N-oxidation. youtube.com
Quaternization: The nitrogen atom can be alkylated by electrophiles like alkyl halides to form a positively charged pyridinium salt.
N-Oxidation: Reaction with peroxy acids (e.g., m-CPBA) can oxidize the nitrogen atom to form the corresponding pyridine N-oxide.
The formation of a pyridine N-oxide significantly alters the reactivity of the ring. The N-oxide group can donate electron density into the ring via resonance, activating the C-2 and C-4 positions toward electrophilic attack. wikipedia.orgquora.comyoutube.com Conversely, the positively charged nitrogen in a pyridinium salt or an N-oxide intermediate makes the ring even more electron-deficient and thus more susceptible to nucleophilic attack. scripps.edu The strong electron-withdrawing effect of the 2-(3,3,3-trifluoropropylsulfanyl) substituent would decrease the basicity and nucleophilicity of the nitrogen atom, making these reactions slower compared to unsubstituted pyridine.
**3.3. Reaction Mechanisms Involving the Thioether Linkage
The sulfur atom in the thioether linkage is susceptible to oxidation. It can be oxidized sequentially to a sulfoxide (B87167) and then to a sulfone. These transformations significantly alter the electronic properties of the substituent and, by extension, the pyridine ring.
Sulfide (B99878) to Sulfoxide: Mild oxidizing agents can convert the sulfide to a sulfoxide. The resulting 2-(3,3,3-Trifluoropropylsulfinyl)pyridine contains a chiral sulfur center.
Sulfoxide to Sulfone: Stronger oxidation conditions will further oxidize the sulfoxide to the corresponding sulfone, 2-(3,3,3-Trifluoropropylsulfonyl)pyridine.
For example, treatment of 2-thiopyridines with an oxidant like potassium permanganate (B83412) has been shown to produce the corresponding 2-sulfonylpyridinium species. chemrxiv.org The conversion to sulfoxide and sulfone transforms the substituent into a much stronger electron-withdrawing group, further deactivating the pyridine ring towards electrophilic attack while potentially activating it for nucleophilic substitution.
Table 2: Oxidation States of the Thioether Linkage
| Compound Type | Sulfur Oxidation State | Substituent Name | Electronic Nature of Substituent |
| Sulfide | -2 | -propylsulfanyl | Moderately Deactivating |
| Sulfoxide | 0 | -propylsulfinyl | Strongly Deactivating |
| Sulfone | +2 | -propylsulfonyl | Very Strongly Deactivating |
Reaction Mechanisms Involving the Thioether Linkage
Cleavage and Rearrangement Reactions
The chemical reactivity of this compound, particularly concerning cleavage and rearrangement reactions, is influenced by the interplay between the pyridine ring, the sulfur atom, and the trifluoropropyl group. While specific studies on this exact molecule are not extensively documented, analogies to related compounds provide insight into its potential transformations.
C-S Bond Cleavage: The carbon-sulfur (C-S) bond is a potential site of cleavage under various conditions. In related pyridyl sulfides, C-S bond cleavage can be initiated by thermal, photochemical, or metal-catalyzed processes. For instance, photolysis of certain disulfides has been shown to induce both C-S and S-S bond cleavage. researchgate.net While this compound is a sulfide rather than a disulfide, the susceptibility of the C-S bond to cleavage, particularly at an electrophilic center, has been noted in other organosulfur compounds. ul.ieul.ie The presence of the electron-rich pyridine ring and the electron-withdrawing trifluoropropyl group can influence the energetics of such cleavage.
Thio-Claisen Rearrangement: A plausible rearrangement pathway for a modified analogue of this compound is the thio-Claisen rearrangement. This acs.orgacs.org-sigmatropic shift is well-documented for allyl aryl sulfides and related systems. lookchem.comsemanticscholar.orgresearchgate.net For this rearrangement to occur in the context of the target molecule, the propyl chain would need to contain a double bond in the appropriate position, such as in an allyl group. In such a hypothetical case of 2-(allylthio)pyridine, the rearrangement would proceed through a cyclic transition state to yield a thione.
The general mechanism for the thio-Claisen rearrangement of an allyl 2-pyridyl sulfide would involve the migration of the allyl group from the sulfur atom to the C-3 position of the pyridine ring, followed by tautomerization to the more stable thiol form. The reaction is typically thermally induced. Electron-donating groups on the aromatic ring can increase the rate of the Claisen rearrangement, while electron-withdrawing groups have a smaller, rate-decreasing effect. stackexchange.com
| Reactant Type | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Allyl Aryl Sulfides | Thermal (e.g., high-boiling amine solvent) | o-Allylthiophenols | lookchem.com |
| Allyl Vinyl Sulfides | Thermal | α-Allyl Thiocarbonyls | psu.edu |
| 2-Thio-3-alkyl Indoles with Vinyl Diazoacetates | Rhodium Carbenoid Catalysis | C(3) Quaternary Substituted Indolines | nih.gov |
Influence of the Trifluoropropyl Moiety on Molecular Reactivity and Selectivity
The 3,3,3-trifluoropropyl group exerts a significant influence on the reactivity and selectivity of the entire molecule through a combination of electronic and potential steric effects.
Electronic Effects: The trifluoromethyl (CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is transmitted through the propyl chain to the sulfur atom and, subsequently, to the pyridine ring. The electron-withdrawing nature of the trifluoropropyl moiety deactivates the pyridine ring towards electrophilic substitution. stackexchange.com Conversely, it can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.
The electron density at the sulfur atom is also reduced, which can affect its nucleophilicity and its ability to participate in reactions that involve the sulfur lone pairs. For instance, in palladium-catalyzed C-H halogenation of pyridyl sulfides, the presence of electron-withdrawing groups on an attached aryl ring was found to decrease the reaction rate. nih.gov
Influence on Selectivity: The electronic nature of the trifluoropropyl group can direct the regioselectivity of reactions involving the pyridine ring. In electrophilic aromatic substitution reactions, the deactivating effect would likely direct incoming electrophiles to the meta position (C-3 and C-5) relative to the nitrogen, as is typical for deactivated pyridine rings. For nucleophilic attack, the positions ortho (C-6) and para (C-4) to the nitrogen are generally favored in pyridine systems, and the electron-withdrawing effect of the substituent at the 2-position would further enhance this preference.
The steric bulk of the trifluoropropyl group is not exceptionally large, but it could play a role in directing the approach of reagents, particularly in reactions involving the sulfur atom or the adjacent C-3 position on the pyridine ring.
| Substituent Group | Electronic Effect | Influence on Pyridine Ring Reactivity |
|---|---|---|
| -CH3 (Methyl) | Electron-donating | Activates towards electrophilic substitution |
| -Cl (Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivates towards electrophilic substitution |
| -NO2 (Nitro) | Strongly electron-withdrawing | Strongly deactivates towards electrophilic substitution, Activates towards nucleophilic substitution |
| -CH2CH2CF3 (3,3,3-Trifluoropropyl) | Electron-withdrawing (inductive) | Deactivates towards electrophilic substitution, Activates towards nucleophilic substitution |
Based on comprehensive searches of publicly available scientific literature and databases, detailed experimental spectroscopic data for the specific compound This compound is not available. While general principles of spectroscopic techniques can be described, the specific research findings, data tables, and detailed analyses as requested for each section of the outline cannot be generated without published experimental results for this particular molecule.
Therefore, it is not possible to provide an article with the requested detailed, informative, and scientifically accurate content for the following sections and subsections:
Advanced Spectroscopic Techniques for Structural and Conformational Analysis4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation 4.2. High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies 4.3. Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis 4.4. X-ray Crystallography for Solid-State Molecular Architecture and Conformation
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Computational and Theoretical Investigations of 2 3,3,3 Trifluoropropylsulfanyl Pyridine
Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic properties of organic molecules. For derivatives of pyridine (B92270), DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized molecular structures, vibrational frequencies, and various electronic parameters.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
For pyridine derivatives, the introduction of substituents significantly influences the HOMO-LUMO energies and the corresponding energy gap. For instance, electron-withdrawing groups, such as the trifluoromethyl group, tend to lower both HOMO and LUMO energy levels. The sulfur atom in the sulfanyl chain, with its lone pairs of electrons, would be expected to influence the electron density distribution and orbital energies. Computational studies on related fluorinated pyridines have shown that the nature and position of substituents affect the frontier molecular orbitals.
Illustrative Data Table for Frontier Molecular Orbitals of a Substituted Pyridine Derivative
| Parameter | Illustrative Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This data is illustrative and based on typical values for similar heterocyclic compounds. Actual values for 2-(3,3,3-Trifluoropropylsulfanyl)pyridine would require specific calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.
In the case of this compound, the nitrogen atom of the pyridine ring is expected to be a region of high electron density (red), making it a likely site for electrophilic attack or protonation. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential (blue) around it. The sulfur atom could exhibit both nucleophilic and electrophilic characteristics depending on the interacting species. MEP analysis of various pyridine derivatives confirms that the nitrogen atom and electron-rich substituents are primary sites for electrophilic interaction.
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide insights into various aspects of chemical behavior.
Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.
Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.
Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Calculated as η = (I - A) / 2. It indicates the resistance to change in electron distribution.
Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates higher reactivity.
Electrophilicity Index (ω): Calculated as ω = μ2 / (2η), where μ is the chemical potential (μ = -χ). It quantifies the ability of a molecule to accept electrons.
These descriptors, when calculated for this compound, would offer a quantitative measure of its reactivity profile.
Illustrative Data Table for Quantum Chemical Descriptors
| Descriptor | Illustrative Value |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 1.2 eV |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.19 |
| Electrophilicity Index (ω) | 2.79 |
Note: These values are illustrative and derived from the exemplary HOMO/LUMO energies.
Ab Initio and Semi-Empirical Methods for Complementary Electronic Structure Analysis
While DFT is widely used, other computational methods can provide complementary insights into the electronic structure of this compound.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without using empirical parameters. They can be computationally more demanding than DFT but can offer a different perspective on electronic properties and are sometimes used to validate DFT results.
Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for preliminary studies of large molecules or for high-throughput screening of molecular properties.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of this compound.
An MD simulation would reveal the preferred conformations of the flexible trifluoropropylsulfanyl side chain and how it interacts with its environment, such as solvent molecules or a biological receptor. This information is crucial for understanding its physical properties and potential biological activity. The simulation can also provide insights into the dynamics of non-covalent interactions, such as hydrogen bonds or van der Waals forces, that govern its behavior in a condensed phase.
Computational Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. For this compound, this would involve identifying the characteristic stretching and bending modes of the pyridine ring, the C-S bond, and the C-F bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (1H, 13C, 19F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can help in assigning the peaks in the experimental NMR spectra and can provide a deeper understanding of the electronic environment of the different nuclei in the molecule.
Illustrative Data Table for Predicted 13C NMR Chemical Shifts
| Carbon Atom | Illustrative Predicted Chemical Shift (ppm) |
| Pyridine C2 | 160.5 |
| Pyridine C3 | 122.1 |
| Pyridine C4 | 136.8 |
| Pyridine C5 | 120.4 |
| Pyridine C6 | 149.7 |
| S-CH2 | 35.2 |
| CH2-CF3 | 34.8 (quartet due to F coupling) |
| CF3 | 125.6 (quartet due to F coupling) |
Note: This data is for illustrative purposes. The actual chemical shifts can be influenced by solvent and other experimental conditions.
Derivatization and Chemical Functionalization Strategies
Regioselective Modification of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents. The existing 2-sulfanyl substituent directs the regiochemical outcome of further substitutions. While the nitrogen atom deactivates the ring towards electrophilic substitution, it activates the C2, C4, and C6 positions for nucleophilic attack or radical functionalization.
Modern synthetic methods provide powerful tools for the direct functionalization of C-H bonds or the coupling of pre-functionalized partners, bypassing the need for classical multi-step syntheses.
C-H Activation: Direct C-H activation and functionalization offer an atom-economical approach to introduce new substituents. For pyridine derivatives, radical reactions like the Minisci reaction are particularly effective for introducing alkyl or acyl groups. In the case of 2-(3,3,3-Trifluoropropylsulfanyl)pyridine, these reactions are predicted to show selectivity for the C4 and C6 positions, which are activated by the ring nitrogen. Transition metal-catalyzed C-H activation, often directed by a coordinating group, provides another powerful strategy for regioselective functionalization. nih.govmdpi.comnih.govchemrxiv.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable for forming new carbon-carbon bonds. nih.govnih.govrsc.org To apply these methods, the pyridine ring of the target molecule would first need to be halogenated (e.g., brominated or iodinated). The resulting halopyridine derivative could then be coupled with a wide range of organoboron, organotin, or other organometallic reagents to introduce aryl, heteroaryl, vinyl, or alkynyl groups at specific positions.
| Reaction Type | Reagents & Conditions | Expected Outcome on Pyridine Ring |
| Minisci (Alkylation) | R-COOH, AgNO₃, (NH₄)₂S₂O₈, acid | Introduction of alkyl group 'R' at C4/C6 positions. |
| Suzuki Coupling | Aryl-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base | Arylation at a pre-functionalized (e.g., bromo) position. |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenylation at a pre-functionalized position. |
| Directed C-H Arylation | Aryl-halide, Pd catalyst, directing group | Arylation at a specific position (e.g., C3) via chelation control. |
This table presents generalized conditions for common C-H activation and cross-coupling reactions applicable to pyridine systems.
Introducing additional fluorine atoms onto the pyridine ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability.
Electrophilic Fluorination: Direct fluorination of the pyridine ring can be achieved using electrophilic fluorinating agents. wikipedia.org The most common and versatile of these is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor®. nih.govwikipedia.orgacs.orgresearchgate.net For this compound, electrophilic attack is expected to occur at the positions most activated by the electron-donating character of the thioether group and least deactivated by the ring nitrogen. This would likely favor substitution at the C3 or C5 positions. The reaction conditions, such as solvent and temperature, can be tuned to control the degree and regioselectivity of fluorination. nih.govnih.gov
Nucleophilic Fluorination: An alternative strategy involves the use of nucleophilic fluoride (B91410) sources. This typically requires a pre-installed leaving group, such as a nitro group or a halogen, at the desired position on the pyridine ring. The reaction, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, is most efficient at the C2, C4, and C6 positions. Another advanced method involves the direct C-H fluorination of pyridines adjacent to the nitrogen atom using silver(II) fluoride (AgF₂), a technique that could potentially be applied to introduce a fluorine atom at the C6 position. nih.govresearchgate.net
Transformations Involving the Thioether Bridge
The thioether linkage is a versatile functional group that can be readily oxidized or can serve as a leaving group in substitution reactions, particularly after activation.
The sulfur atom of the thioether bridge can be selectively oxidized to two higher oxidation states: sulfoxide (B87167) and sulfone. This transformation significantly alters the geometry and electronic properties of the sulfur center, converting it from a weak electron-donating group to a powerful electron-withdrawing group.
Selective Oxidation to Sulfoxide: Controlled oxidation to the sulfoxide, 2-(3,3,3-Trifluoropropylsulfinyl)pyridine , can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this selective transformation include hydrogen peroxide (H₂O₂) in solvents like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. masterorganicchemistry.comorganic-chemistry.org
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or excess reagent, yields the corresponding sulfone, 2-(3,3,3-Trifluoropropylsulfonyl)pyridine . orientjchem.org Reagents such as potassium permanganate (B83412) (KMnO₄), or an excess of hydrogen peroxide, often with a catalyst like sodium tungstate, are effective for this transformation. organic-chemistry.orgresearchgate.netmdpi.com
| Target Product | Common Oxidizing Agents | Typical Conditions |
| Sulfoxide | H₂O₂ (1 equiv.) | Acetic acid, room temp. |
| m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C to room temp. | |
| Sodium periodate (B1199274) (NaIO₄) | MeOH/H₂O, room temp. | |
| Sulfone | H₂O₂ (>2 equiv.) | Acetic acid, heat; or with Na₂WO₄ catalyst. |
| m-CPBA (>2 equiv.) | CH₂Cl₂, room temp. | |
| Potassium permanganate (KMnO₄) | Acetone/H₂O, 0 °C to room temp. |
This table summarizes common reagents for the controlled oxidation of sulfides.
While the thioether itself is a poor leaving group, its conversion to a sulfone dramatically activates the C2 position of the pyridine ring for nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nature of the sulfonyl group stabilizes the Meisenheimer complex intermediate formed upon nucleophilic attack.
This strategy allows the trifluoropropylsulfonyl group to be displaced by a wide variety of nucleophiles. For example, reaction of 2-(3,3,3-Trifluoropropylsulfonyl)pyridine with alkoxides (e.g., sodium methoxide) would yield 2-alkoxypyridines. Similarly, amines, thiols, and carbon nucleophiles can be used to introduce diverse functional groups at the C2 position, making the sulfone a versatile synthetic intermediate. researchgate.netacs.orgacs.org
Modification of the Trifluoropropyl Chain
The 3,3,3-trifluoropropyl group is generally chemically robust due to the strength of the C-F bonds and the deactivating effect of the trifluoromethyl group on the adjacent C-H bonds. Direct functionalization of this chain is challenging and typically requires harsh conditions or radical-based approaches.
Potential strategies could involve radical-initiated C-H activation. Photochemical methods or the use of radical initiators might enable the abstraction of a hydrogen atom from the C2 position of the propyl chain, creating a carbon-centered radical. nih.gov This reactive intermediate could then be trapped by various radical acceptors to introduce new functionality. However, such reactions may suffer from a lack of selectivity and require careful optimization. Given the high stability of the trifluoromethyl group, reactions involving its direct transformation are generally not feasible under standard laboratory conditions. nih.govmdpi.com
Strategic Utility in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block for Complex Architectures
The 2-(3,3,3-Trifluoropropylsulfanyl)pyridine scaffold is a nexus of reactive sites and functional motifs, rendering it a highly adaptable building block for the construction of complex molecular architectures. The pyridine (B92270) ring itself offers multiple sites for functionalization. The nitrogen atom can be a site for N-oxidation or quaternization, and the aromatic carbons are susceptible to electrophilic or nucleophilic substitution, depending on the reaction conditions and the presence of activating or deactivating groups.
The trifluoromethyl group is a key contributor to the utility of this building block. Its strong electron-withdrawing nature can significantly influence the reactivity of the pyridine ring, facilitating certain substitution patterns. Furthermore, the lipophilicity of the trifluoromethyl group can enhance the solubility of resulting complex molecules in nonpolar media and can be crucial for their interaction with biological targets or for their integration into organic electronic materials. The synthesis of various trifluoromethylpyridine derivatives often involves either direct fluorination methods or the use of trifluoromethyl-containing building blocks in cyclocondensation reactions. nih.govjst.go.jpresearchoutreach.org For instance, 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of several agrochemicals. nih.gov
The sulfur linkage in this compound provides an additional point of synthetic versatility. The sulfide (B99878) can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can in turn be used as a leaving group in nucleophilic substitution reactions or participate in other transformations. This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring. The parent compound, 2-mercaptopyridine, is known to be a versatile reagent, serving as an acylating agent and a protecting group. innospk.comwikipedia.org Its reactivity can be extrapolated to understand the potential transformations of the this compound moiety.
The combination of these features in a single molecule allows for a modular approach to the synthesis of complex structures. For example, the pyridine core can be elaborated through C-H functionalization, a powerful strategy for the direct introduction of substituents, while the trifluoropropyl side chain can be modified to tune the electronic and steric properties of the final molecule. The development of regioselective C-4 alkylation of pyridines further expands the possibilities for creating diverse and complex architectures from pyridine-based building blocks. nih.gov
Below is a table summarizing the key structural features of this compound and their corresponding synthetic utilities:
| Structural Feature | Potential Synthetic Utility | Relevant Chemical Principles |
| Pyridine Ring | Site for electrophilic and nucleophilic substitution, N-oxidation, and C-H functionalization. | Aromaticity, directing effects of substituents, reactivity of N-heterocycles. |
| Trifluoromethyl Group | Electron-withdrawing group influencing ring reactivity, enhances lipophilicity and metabolic stability. | Inductive effects, hyperconjugation, properties of fluorinated compounds. |
| Sulfur Linkage | Can be oxidized to sulfoxide or sulfone, enabling further functionalization. | Oxidation of sulfides, nucleophilic substitution at the alpha-carbon. |
Applications in the Development of Novel Organic Reactions and Methodologies
The unique electronic properties of fluorinated compounds like this compound make them valuable substrates and reagents in the development of new synthetic methodologies. The strong electron-withdrawing nature of the trifluoromethyl group can be exploited to facilitate reactions that are otherwise difficult to achieve. For example, the development of novel fluorination reactions is an active area of research, and fluorinated building blocks are essential for these studies. beilstein-journals.orgresearchgate.net
The pyridine moiety itself is a cornerstone of many named reactions and catalytic processes. The development of methods for the direct functionalization of pyridines, such as the Minisci reaction, has been a significant advancement in heterocyclic chemistry. nih.gov The presence of the trifluoropropylsulfanyl group at the 2-position can influence the regioselectivity and efficiency of such reactions, potentially leading to the discovery of new transformation pathways.
Furthermore, the sulfur atom can participate in various radical and transition-metal-catalyzed reactions. For instance, the C-S bond can be cleaved under certain conditions, allowing for the introduction of other functional groups. The development of new cross-coupling reactions often relies on the use of substrates with unique electronic and steric properties, and this compound could serve as a valuable test substrate in the optimization of such methodologies.
The combination of a trifluoromethyl group and a sulfur-linked pyridine can also be instrumental in the development of novel asymmetric reactions. Chiral ligands bearing these motifs could be synthesized and employed in enantioselective catalysis. The steric and electronic properties of the 2-(3,3,3-Trifluoropropylsulfanyl) group could play a crucial role in inducing high levels of stereocontrol.
The following table highlights potential applications of this compound in the development of new organic reactions:
| Reaction Type | Potential Role of this compound | Key Influencing Factors |
| C-H Functionalization | Substrate to study regioselectivity and reactivity in direct functionalization reactions. | Electronic effects of the CF3 and S-R groups on the pyridine ring. |
| Cross-Coupling Reactions | Precursor to organometallic reagents or as a coupling partner. | Reactivity of the C-S bond, influence of the trifluoromethyl group on oxidative addition and reductive elimination steps. |
| Asymmetric Catalysis | Scaffold for the design of new chiral ligands. | Steric bulk and electronic nature of the substituent for inducing enantioselectivity. |
| Fluorination Chemistry | A building block for synthesizing more complex fluorinated molecules and developing new fluorination methods. | The presence of the trifluoromethyl group can influence the reactivity of other sites in the molecule towards fluorinating agents. |
Integration into Ligand Design for Catalysis and Coordination Chemistry
The pyridine nitrogen and the sulfur atom of the this compound moiety make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. Pyridine and its derivatives are ubiquitous ligands in transition metal chemistry, forming stable complexes with a wide range of metals. wikipedia.orgnih.govjscimedcentral.com The sulfur atom can also coordinate to metal centers, allowing the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring.
The electronic properties of the ligand can be finely tuned by the trifluoromethyl group. The strong electron-withdrawing nature of the CF3 group will decrease the electron density on both the pyridine nitrogen and the sulfur atom, thereby modifying the ligand's donor properties. This can have a profound impact on the catalytic activity of the resulting metal complexes. For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligands plays a crucial role in the efficiency of the catalytic cycle. nih.govacs.org
The steric bulk of the 3,3,3-trifluoropropyl group can also influence the coordination geometry and reactivity of the metal center. This can be advantageous in catalysis, where control over the steric environment of the metal is often key to achieving high selectivity. The introduction of a pyridine moiety into macrocyclic ligands has been shown to enhance the stereochemical rigidity of the resulting metal complexes. unimi.itunimi.it
Furthermore, the 2-(alkylsulfanyl)pyridine motif has been incorporated into ligands for various catalytic applications. For instance, pyridyl-thiourea ruthenium and osmium complexes have been used as catalysts for hydrogenation reactions. mdpi.com The ability of the sulfur and pyridine nitrogen to coordinate to the metal center is crucial for the catalytic activity. Similarly, zinc complexes with pyridine-N-oxide ligands have been shown to be effective catalysts for Michael addition reactions. rsc.org
The table below summarizes the potential of this compound in ligand design:
| Application Area | Role of this compound | Key Features for Application |
| Homogeneous Catalysis | Bidentate (N,S) ligand for transition metal catalysts. | Chelation effect, tunable electronic properties due to the CF3 group, steric influence of the trifluoropropyl group. |
| Coordination Polymers and MOFs | Bridging ligand connecting metal centers. | Bidentate nature allowing for the formation of extended networks. |
| Supramolecular Chemistry | Building block for self-assembled structures. | Directional coordination bonds and potential for non-covalent interactions involving the fluorinated group. |
Q & A
Basic: What are the standard synthetic routes for 2-(3,3,3-Trifluoropropylsulfanyl)pyridine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting a pyridine derivative (e.g., 2-mercaptopyridine) with 3,3,3-trifluoropropyl bromide under alkaline conditions. For example:
- Step 1: Dissolve 2-mercaptopyridine in anhydrous THF with NaH as a base to deprotonate the thiol group .
- Step 2: Add 3,3,3-trifluoropropyl bromide dropwise under nitrogen atmosphere.
- Step 3: Reflux for 12–24 hours to ensure complete substitution .
Optimization Factors:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in arylthiolation reactions .
- Temperature: Elevated temperatures (60–80°C) increase reaction rates but may require careful control to avoid side reactions .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 8.4–8.6 ppm (pyridine ring protons) and δ 2.8–3.2 ppm (-SCH₂CF₂CF₃ protons) .
- ¹⁹F NMR: A triplet near δ -65 ppm confirms the trifluoropropyl group .
- IR Spectroscopy: Absorption bands at 1120 cm⁻¹ (C-F stretch) and 2550 cm⁻¹ (S-C stretch) .
- X-ray Crystallography: Resolves bond angles and distances, particularly the S-C bond length (≈1.81 Å) and pyridine ring planarity .
Advanced: What contradictions exist in reported spectral data for trifluoropropylsulfanyl-containing pyridines, and how are they resolved?
Methodological Answer:
Discrepancies in ¹H NMR chemical shifts arise from solvent effects or impurities. For example:
- Conflict: δ values for -SCH₂CF₂CF₃ protons vary between δ 2.8–3.2 ppm in DMSO-d₆ vs. CDCl₃ .
- Resolution: Standardize solvent systems and use internal references (e.g., TMS). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 255.08) .
Advanced: How does the trifluoropropylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing trifluoropropyl group enhances electrophilicity at the sulfur atom, facilitating:
- Suzuki-Miyaura Coupling: Use Pd(OAc)₂/XPhos catalyst system to couple with boronic acids, yielding biaryl derivatives .
- Oxidative Stability: The -CF₃ group reduces sulfur oxidation susceptibility compared to alkylsulfanyl analogs, confirmed by cyclic voltammetry (oxidation potential ≈ +1.2 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
